molecular formula C21H22N2O6 B2361364 Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-76-4

Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2361364
CAS RN: 868224-76-4
M. Wt: 398.415
InChI Key: PNPSWKNCPDJKQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Chemical Reactions Analysis

The synthesis of furan derivatives involves various chemical reactions. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . The application of this methodology to intramolecular reactions of alkyl enol ethers containing pendant alcohols provides furan and 2,5-dihydrofuran products .

Scientific Research Applications

Organic Synthesis

This compound has been synthesized via Ugi four-component (4C) reaction at ambient temperature, which is a significant method in organic synthesis . The Ugi reaction is a powerful tool for creating complex molecules from simpler components, and this compound’s synthesis showcases the versatility and efficiency of this approach.

Peptoid Research

The molecule is related to peptoids, which are structural isomers of peptides. Peptoids have garnered interest due to their proteolytic stability and potential in modular drug discovery approaches . This compound could serve as a building block in the synthesis of peptoids, aiding in the development of new therapeutic agents.

Proteolytic Stability Studies

Given its relation to peptoids, this compound may be used in studies exploring proteolytic stability. This is crucial for developing pharmaceuticals that can withstand enzymatic degradation within the body .

Low-Molecular-Weight Gelators (LMWGs)

The compound could be explored as a potential low-molecular-weight gelator. LMWGs are small organic molecules that self-assemble into fibrous structures and have applications in creating supramolecular structures in various media .

Biomimetic Material Design

The structure of this compound mimics natural peptides, which could be useful in the design of biomimetic materials. These materials aim to replicate biological structures and functions, which can be beneficial in tissue engineering and regenerative medicine .

Combinatorial Chemistry

This compound’s synthesis through the Ugi reaction opens up possibilities in combinatorial chemistry. It could be used to generate a library of derivatives, which can be screened for various biological activities .

Drug Discovery

Due to its structural complexity and relation to biologically active peptoids, this compound could be a candidate for drug discovery programs. It might serve as a lead compound for the development of new drugs .

Supramolecular Chemistry

Finally, the ability of this compound to form gel-like structures suggests applications in supramolecular chemistry, where the focus is on the design and understanding of complex structures formed by non-covalent interactions .

properties

IUPAC Name

ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-3-27-21(26)14(2)29-18-8-4-7-17-16(18)9-10-23(20(17)25)13-19(24)22-12-15-6-5-11-28-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPSWKNCPDJKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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